molecular formula C14H16ClN3S B2438036 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole CAS No. 1154574-50-1

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole

Cat. No.: B2438036
CAS No.: 1154574-50-1
M. Wt: 293.81
InChI Key: MOWFFVHZJFJEIV-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a chloro group at the fourth position, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxygen-containing derivatives of the piperidine ring.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Substituted derivatives of the thiadiazole ring with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole involves its interaction with monoamine oxidase enzymes. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This is achieved through the inhibition of monoamine oxidase, which prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and enhancing neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The chloro group on the thiadiazole ring allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its selective action on monoamine oxidase enzymes makes it a valuable compound for studying neurotransmitter regulation and developing treatments for neurological disorders .

Biological Activity

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzylpiperidine moiety enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)2.32Induces apoptosis via Bax/Bcl-2 modulation
This compoundHepG2 (liver cancer)0.28Cell cycle arrest at G2/M phase

The mechanism of action involves inducing apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells .

Neurological Effects

The compound also exhibits potential as a phosphodiesterase 7 (PDE7) inhibitor, which is relevant in treating neuropathic pain. PDE7 inhibitors have been shown to alleviate pain in animal models by modulating cAMP levels, leading to reduced neuronal excitability .

Study on Cytotoxicity

In a study evaluating a series of thiadiazole derivatives, including this compound, researchers observed that this compound displayed potent cytotoxic effects against MCF-7 and HepG2 cells. The selectivity index indicated a higher toxicity towards cancer cells compared to normal cell lines .

Pharmacokinetics and In Vivo Studies

An in vivo study using tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells. This was evidenced by radioactive tracing studies that confirmed its accumulation in tumor tissues .

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWFFVHZJFJEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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